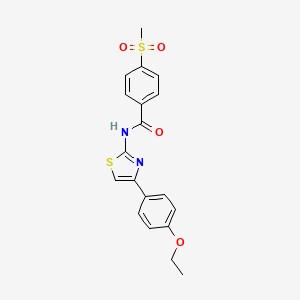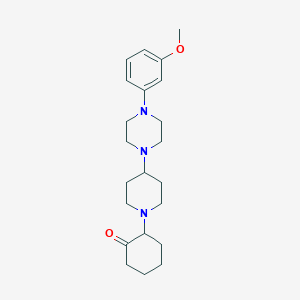
2-(4-(4-(3-Metoxifenil)piperazin-1-il)piperidin-1-il)ciclohexanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)cyclohexanone" is a complex molecule that appears to be related to a family of compounds with affinity for the 5-HT1A receptor, a significant target in the treatment of various central nervous system disorders. The methoxyphenyl piperazine moiety is a common feature in this class of compounds, which are known to interact with serotonin receptors and may exhibit a range of biological activities, including antagonist activity at alpha 1-adrenergic receptors .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting with basic building blocks like methoxyphenyl derivatives and piperazine. For instance, derivatives with a cycloalkyl moiety have been prepared, and their synthesis involves the optimization of the alkyl chain length and the amide group to enhance affinity for the 5-HT1A receptor . Another example includes the synthesis of a piperazinedione derivative through a cyclocondensation reaction, indicating the use of cyclization strategies in the synthesis of such complex molecules .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques, including IR, NMR, and X-ray diffraction. These compounds often exhibit a monoclinic crystal system with specific unit cell dimensions and angles, indicating a well-defined three-dimensional arrangement. The crystal structure is stabilized by van der Waals and dipole-dipole forces, and the molecule may contain coplanar rings with attached groups .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be explored through computational methods like density functional theory (DFT) calculations, which help identify reactive sites for electrophilic and nucleophilic attacks. These studies are crucial for understanding the interaction of the compounds with biological targets and for designing new derivatives with improved properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and melting point, are essential for their potential therapeutic application. For example, the stability of a compound in acidic and alkaline environments can be studied through kinetic decomposition studies, which is critical for determining the shelf-life and formulation requirements . Additionally, the lipophilicity of the cycloalkyl derivatives can be increased by annelation and/or saturation, which in turn can increase their affinity for the 5-HT1A sites .
Aplicaciones Científicas De Investigación
Antagonistas de receptores alfa1-adrenérgicos
Los receptores adrenérgicos desempeñan un papel crucial en varios procesos fisiológicos. La activación o el bloqueo de estos receptores es un enfoque terapéutico común para varios trastornos, incluida la hipertrofia cardíaca, la insuficiencia cardíaca, la hipertensión y la depresión. Entre los nueve subtipos de receptores adrenérgicos clonados, los receptores alfa1-adrenérgicos son particularmente relevantes para las afecciones neurológicas. El compuesto 2-{[4-(2-metoxifenil)piperazin-1-il]alquil}-1H-benzo[d]imidazoles, junto con sus derivados, ha mostrado una prometedora afinidad alfa1-adrenérgica. Los estudios de acoplamiento in silico y dinámica molecular identificaron compuestos líderes que podrían servir como posibles antagonistas de los receptores alfa1-adrenérgicos .
Sistema nervioso central (SNC) Descubrimiento de fármacos
Los alfa1-AR se asocian con condiciones neurodegenerativas y psiquiátricas. En particular, están implicados en la enfermedad de Alzheimer (EA). Los investigadores han explorado los alfa1-AR como objetivos para el desarrollo de nuevos fármacos para el SNC. El compuesto en cuestión puede contribuir a nuevas terapias para los trastornos del SNC .
Mecanismo De Acción
Target of Action
The primary targets of 2-(4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)cyclohexanone are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The primary function of alpha1-adrenergic receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of 2-(4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)cyclohexanone with these receptors can affect these biochemical pathways and their downstream effects.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of 2-(4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)cyclohexanone have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. This interaction can lead to changes in the contraction of smooth muscles in various parts of the body, potentially providing therapeutic benefits for various neurological conditions .
Direcciones Futuras
The alpha1-adrenergic receptor is a significant target for a new central nervous system (CNS) drug discovery . Studies have shown the connection between Alzheimer’s disease (AD) and α1-ARs . Therefore, compounds like “2-(4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)cyclohexanone” could potentially be explored in this context.
Propiedades
IUPAC Name |
2-[4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c1-27-20-6-4-5-19(17-20)24-15-13-23(14-16-24)18-9-11-25(12-10-18)21-7-2-3-8-22(21)26/h4-6,17-18,21H,2-3,7-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVOHMUMLMWYMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)C4CCCCC4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}amine dihydrochloride](/img/no-structure.png)
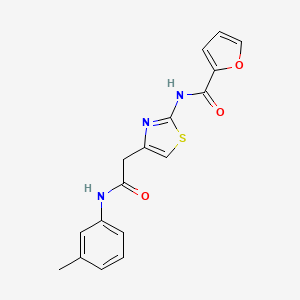
![3-methyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2520878.png)
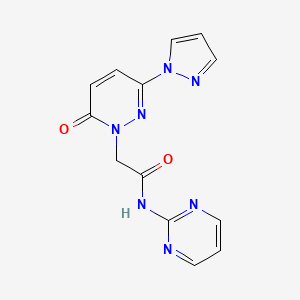
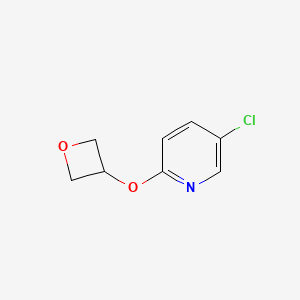
![6-(4-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2520881.png)
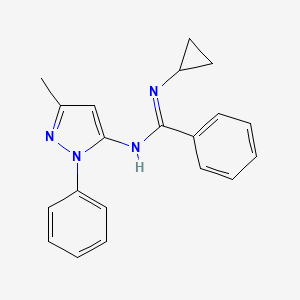
![[(3S,4S)-4-Fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2520884.png)
![3-[1-(4-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2520885.png)
![Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2520887.png)
![1-(4-Methoxyphenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2520888.png)
![5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2520889.png)
![3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2520891.png)
